Home > Products > Screening Compounds P108632 > D6-alpha-dihydrotetrabenazine
D6-alpha-dihydrotetrabenazine - 1583277-30-8

D6-alpha-dihydrotetrabenazine

Catalog Number: EVT-3551909
CAS Number: 1583277-30-8
Molecular Formula: C19H29NO3
Molecular Weight: 325.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of D6-alpha-dihydrotetrabenazine involves several chemical reactions that modify the tetrabenazine structure to incorporate deuterium atoms. One common method includes:

  1. Starting Material: Tetrabenazine is the primary precursor.
  2. Deuteration Process: The introduction of deuterium can be achieved through catalytic hydrogenation using deuterated hydrogen gas (D2) or via specific deuterated reagents.
  3. Purification: After synthesis, the product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity level.

The final product is characterized by high purity (>98%) and specific isotopic enrichment, indicating successful incorporation of deuterium into the molecular structure .

Molecular Structure Analysis

Structure and Data

D6-alpha-dihydrotetrabenazine has a molecular formula of C19H29NO3C_{19}H_{29}NO_3 and a molecular weight of approximately 327.46 g/mol. The structural configuration includes:

  • Core Structure: A benzoquinolizine framework.
  • Functional Groups: Hydroxy groups and methoxy substituents that enhance its solubility and biological activity.

The incorporation of deuterium alters the compound's isotopic composition, which can influence its metabolic stability and pharmacokinetics compared to non-deuterated forms .

Chemical Reactions Analysis

Reactions and Technical Details

D6-alpha-dihydrotetrabenazine undergoes various chemical transformations in biological systems:

  1. Metabolism: It is metabolized primarily by carbonyl reductase enzymes, producing active metabolites alpha- and beta-dihydrotetrabenazine.
  2. Conjugation: Further metabolism involves O-dealkylation by cytochrome P450 enzymes, leading to sulfate or glucuronide conjugates.

These metabolic pathways are crucial for understanding the pharmacodynamics and potential side effects associated with D6-alpha-dihydrotetrabenazine .

Mechanism of Action

Process and Data

D6-alpha-dihydrotetrabenazine exerts its therapeutic effects primarily through inhibition of vesicular monoamine transporter 2 (VMAT2). By blocking VMAT2, the compound reduces the uptake of monoamines into synaptic vesicles, leading to decreased release of neurotransmitters such as dopamine. This action is particularly beneficial in conditions characterized by hyperdopaminergic activity, such as Huntington's disease.

The mechanism involves:

  • Binding Affinity: D6-alpha-dihydrotetrabenazine shows a high affinity for VMAT2 compared to other transporters.
  • Neurotransmitter Regulation: The inhibition leads to reduced dopamine levels in synaptic clefts, alleviating symptoms associated with movement disorders .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

D6-alpha-dihydrotetrabenazine exhibits several notable physical and chemical properties:

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide; limited solubility in water.
  • Stability: Stable under recommended storage conditions; degradation may occur under extreme pH or temperature conditions.

These properties are essential for formulating effective pharmaceutical preparations .

Applications

Scientific Uses

D6-alpha-dihydrotetrabenazine has significant applications in both clinical and research settings:

  1. Therapeutic Use: It is employed in treating movement disorders like Huntington's disease and Tourette syndrome due to its ability to modulate dopamine levels effectively.
  2. Research Tool: The compound serves as a valuable tool in neuropharmacology research, particularly in studies exploring dopamine neurotransmission and VMAT2 function.

Additionally, ongoing studies are investigating its potential use in imaging techniques targeting VMAT2, which could enhance diagnostic capabilities for neurological disorders .

Introduction to Deuterated Tetrabenazine Derivatives in Neuropharmacology

Historical Development of VMAT2 Inhibitors and Deuterium Substitution Strategies

First-Generation VMAT2 Inhibitors: Tetrabenazine and Its Limitations

Tetrabenazine (TBZ), initially synthesized in the 1950s, emerged as the first selective VMAT2 inhibitor. It functions by reversibly inhibiting monoamine (dopamine, serotonin, norepinephrine, histamine) uptake into synaptic vesicles, depleting presynaptic neurotransmitter stores. This mechanism proved effective for chorea associated with Huntington’s disease (HD) and tardive dyskinesia (TD). However, TBZ’s pharmacokinetic profile posed challenges: rapid hepatic metabolism via carbonyl reductase to active dihydrotetrabenazine isomers (α- and β-HTBZ), a short half-life (2–8 hours), and high peak-to-trough plasma fluctuations. This necessitated frequent dosing (3–4 times daily), increasing the risk of dose-dependent adverse effects like sedation, depression, and parkinsonism. Furthermore, TBZ exhibited significant interindividual variability due to polymorphic CYP2D6 metabolism [5] [6] [9].

Deutetrabenazine: Rational Design via Deuterium Substitution

To overcome TBZ’s limitations, deutetrabenazine (DBZ; Austedo®) was developed using deuterium substitution at key metabolic sites. Six deuterium atoms replaced hydrogen in the methoxy groups of the TBZ molecule (specifically forming deuterated methoxy groups, -OCD₃), creating deuterated α- and β-dihydrotetrabenazine isomers upon metabolism. This strategic deuteration targeted the carbon-deuterium (C-D) bonds, which are stronger and more stable than carbon-hydrogen (C-H) bonds due to a lower zero-point vibrational energy. The primary objective was to slow the metabolism of the active dihydrotetrabenazine metabolites, particularly by reducing the rate of oxidative dealkylation catalyzed by CYP2D6 [5] [7] [9].

Metabolic Consequences and Pharmacokinetic Advantages:Deuterium substitution significantly altered DBZ's pharmacokinetics:

  • Slower Metabolism: The C-D bonds resist enzymatic cleavage by CYP2D6, slowing the conversion of active dihydro metabolites to inactive metabolites.
  • Increased Half-Life: The half-lives of the active deuterated dihydrotetrabenazine isomers (including D6-α-HTBZ) are prolonged (approximately 9–20 hours vs. 2–8 hours for non-deuterated isomers), enabling twice-daily dosing.
  • Reduced Cmax and Fluctuations: Lower peak plasma concentrations (Cmax) and reduced peak-to-trough fluctuations enhance tolerability by minimizing transient high drug exposures linked to acute side effects like sedation and akathisia.
  • Lower Dose Requirements: Improved bioavailability and sustained exposure allow effective VMAT2 inhibition at lower total daily doses compared to TBZ equivalents [5] [6] [9].

Table 1: Evolution of VMAT2 Inhibitors: Key Characteristics

CompoundKey Structural FeatureActive MetabolitesPrimary Metabolic PathwayApprox. Half-life (Active Metabolites)Dosing FrequencyKey PK Advantage
Tetrabenazine (TBZ)Non-deuterated methoxy groupsα-HTBZ, β-HTBZCYP2D6 Oxidation2-8 hours3-4 times dailyFirst selective VMAT2 inhibitor
Deutetrabenazine (DBZ)Deuterated methoxy groups (-OCD₃)D6-α-HTBZ, D6-β-HTBZ, etc.Slowed CYP2D6 Oxidation9-20 hoursTwice dailyReduced Cmax, lower fluctuations, improved tolerability
Valbenazine (VBZ)Valine ester prodrug(+)-α-HTBZCYP3A4 Hydrolysis, CYP2D615-22 hoursOnce dailySingle active isomer, once-daily dosing

Chemical Identity and Positional Specificity of D6-Alpha-Dihydrotetrabenazine

D6-alpha-dihydrotetrabenazine (D6-α-HTBZ, (+)-9-O-trideuteromethyl-α-dihydrotetrabenazine) is one of the primary active metabolites of deutetrabenazine. Its chemical structure is characterized by:

  • Deuterium Placement: Six deuterium atoms are specifically incorporated into the two methoxy (-OCH₃) groups attached to the 9- and 10-positions of the benzoquinolizine ring system, resulting in two trideuteromethoxy groups (-OCD₃).
  • Stereochemistry: It retains the crucial (+)-(2R,3R,11bR) configuration of the parent α-HTBZ isomer, essential for high-affinity binding to VMAT2.
  • Molecular Formula: C₁₉H₁₅D₆NO₃ (reflecting the six deuterium atoms replacing hydrogen in the methoxy groups).D6-α-HTBZ is pharmacologically equivalent to non-deuterated (+)-α-HTBZ in terms of its VMAT2 binding affinity and inhibitory potency. Its primary distinction lies in its pharmacokinetic behavior conferred by the deuterium atoms [7] [8] [9].

Table 2: Metabolic Advantages of Deuterium Substitution in D6-α-Dihydrotetrabenazine

Pharmacokinetic ParameterNon-Deuterated (+)-α-HTBZD6-(+)-α-DihydrotetrabenazineImpact
Metabolic Rate (CYP2D6)Faster oxidative O-demethylationSlowed oxidative O-demethylationReduced clearance, prolonged exposure
Plasma Half-life (t₁/₂)~4-8 hours~15-20 hoursEnables less frequent dosing
Peak Concentration (Cmax)HigherLowerReduced risk of acute dose-related AEs
Peak-to-Trough FluctuationHigherLowerMore stable therapeutic effect
Systemic Exposure (AUC)Lower (for equivalent dose)Higher (for equivalent dose)Enhanced bioavailability

Pharmacodynamic Equivalence and Pharmacokinetic Superiority

D6-α-HTBZ exhibits identical in vitro VMAT2 binding affinity (Ki ≈ 1-5 nM) and functional inhibition compared to its non-deuterated counterpart. Its mechanism involves binding within the central cavity of VMAT2 in a lumen-facing conformation, forming a critical salt bridge between its protonated tertiary amine and residue E312 (human VMAT2 numbering) via π-π stacking interactions with F135 and hydrophobic interactions with residues like L37, I44, and I308 [7]. Crucially, deuteration does not alter this pharmacodynamic interaction. The therapeutic advantage stems entirely from optimized pharmacokinetics: sustained plasma levels of D6-α-HTBZ provide consistent ~80% VMAT2 occupancy throughout the dosing interval, sufficient for therapeutic efficacy in TD and HD chorea, while minimizing the transient high occupancy (>85%) associated with increased side-effect risk [5] [6] [9].

Role of D6-Alpha-Dihydrotetrabenazine in Modern Monoaminergic Research

Advancing PET Imaging of VMAT2 Density and Integrity

D6-α-HTBZ's core structure underpins the development of advanced positron emission tomography (PET) radiotracers for quantifying VMAT2 expression in vivo. The high specificity and affinity of the α-dihydrotetrabenazine scaffold for VMAT2 make it an ideal platform for radiolabeling. Fluorine-18 labeled analogs, notably [¹⁸F]FP-(+)-DTBZ (also known as [¹⁸F]AV-133 or [¹⁸F]Fluoropropyl-Dihydrotetrabenazine), utilize the deuterated parent structure. While the clinical tracer itself may not always be deuterated, the extensive characterization of D6-α-HTBZ's binding informs tracer design and interpretation:

  • Specificity: [¹⁸F]FP-(+)-DTBZ binds with high selectivity to VMAT2 (>95% striatal binding is VMAT2-associated), serving as a marker for presynaptic monoaminergic terminal density.
  • Applications:
  • Neurodegeneration Tracking: Significant reduction in striatal binding correlates with dopaminergic neuron loss in Parkinson's disease (PD), even in pre-symptomatic stages, often preceding changes seen with dopamine transporter (DAT) imaging. Binding loss in Huntington's disease correlates with disease progression and motor/cognitive deficits [8].
  • Differential Diagnosis: Helps distinguish PD from other tremor disorders (e.g., essential tremor) and Lewy body dementia from Alzheimer's disease based on distinct VMAT2 loss patterns.
  • Drug Effects: Less susceptible to regulation by acute changes in synaptic dopamine levels compared to DAT radiotracers, providing a more stable measure of terminal integrity [8].
  • Advantages over [¹¹C]DTBZ: The longer half-life of fluorine-18 (110 min vs. 20 min for carbon-11) allows wider distribution from centralized cyclotron facilities and longer imaging windows, enhancing clinical utility [8].

Table 3: Key VMAT2 PET Tracers Based on the Dihydrotetrabenazine Scaffold

RadiotracerIsotopeHalf-lifeKey FeaturesPrimary Research/Clinical Applications
¹¹C-DTBZ¹¹C20 minOriginal gold standard; high specificityQuantification of VMAT2 density; dopamine neuron integrity
[¹⁸F]FP-(+)-DTBZ (AV-133)¹⁸F110 minPractical logistics; high target-to-background ratio; based on DTBZ chemistryPD diagnosis/progression; HD monitoring; differential dementia diagnosis
[¹⁸F]FE-(+)-DTBZ¹⁸F110 minFluoroethyl analog; slightly faster kinetics than FP-DTBZSimilar to FP-(+)-DTBZ

Elucidating Vesicular Dynamics and Monoamine Homeostasis

Research utilizing deuterated analogs like D6-α-HTBZ provides critical insights into fundamental neurochemical processes:

  • VMAT2 Transport Mechanism: Structural studies (cryo-EM) show that α-HTBZ derivatives bind VMAT2 in a lumen-facing state, locking the transporter and preventing conformational cycling necessary for monoamine uptake. This directly visualizes the inhibitory mechanism at the atomic level [7].
  • Impact of Chronic Stimulant Exposure: PET studies with [¹¹C]DTBZ and analogs reveal reduced VMAT2 binding in chronic cocaine users and non-human primates after prolonged cocaine self-administration. This suggests downregulation of VMAT2 or loss of monoaminergic terminals is a consequence of chronic abuse, potentially contributing to dopaminergic deficits observed in addiction [2].
  • Monoamine Handling in Disease States: Altered VMAT2 expression or function, detectable via deuterated compound research and imaging, is implicated in the pathophysiology beyond movement disorders. This includes potential roles in schizophrenia (dopamine/serotonin dysregulation), mood disorders, and the neurological sequelae of substance abuse [2] [10].

Therapeutic Rationale in Movement and Psychiatric Disorders

D6-α-HTBZ, as the major active component of deutetrabenazine, underpins its therapeutic efficacy:

  • Tardive Dyskinesia (TD) & Huntington's Disease (HD) Chorea: By reversibly inhibiting VMAT2, D6-α-HTBZ reduces dopamine packaging into vesicles, thereby decreasing dopamine release into the synapse during neuronal firing. This dampens aberrant dopaminergic signaling in the striatum without blocking postsynaptic receptors, effectively suppressing hyperkinetic movements. The optimized PK of D6-α-HTBZ provides sustained symptom control with improved tolerability over TBZ [5] [6] [9].
  • Potential in Psychosis (Research Focus): VMAT2 inhibitors offer a novel mechanism for reducing presynaptic dopamine availability, potentially addressing the core dopaminergic dysregulation in schizophrenia and psychosis without inducing D2 receptor blockade (thus potentially avoiding TD and D2 supersensitivity). Early clinical studies and meta-analyses suggest potential antipsychotic efficacy for tetrabenazine derivatives. Deutetrabenazine's improved tolerability profile makes it a candidate for exploring this application further. Its ability to deplete dopamine (and serotonin) without direct receptor antagonism represents a mechanistically distinct approach to psychosis treatment [10].

Properties

CAS Number

1583277-30-8

Product Name

D6-alpha-dihydrotetrabenazine

IUPAC Name

(2R,3R,11bR)-3-(2-methylpropyl)-9,10-bis(trideuteriomethoxy)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

Molecular Formula

C19H29NO3

Molecular Weight

325.5 g/mol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17-/m1/s1/i3D3,4D3

InChI Key

WEQLWGNDNRARGE-CNKZGOAESA-N

SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C2[C@H]3C[C@H]([C@@H](CN3CCC2=C1)CC(C)C)O)OC([2H])([2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.